molecular formula C8H6F3NO B7946453 3-Methyl-5-(trifluoromethyl)picolinaldehyde CAS No. 780800-84-2

3-Methyl-5-(trifluoromethyl)picolinaldehyde

Cat. No.: B7946453
CAS No.: 780800-84-2
M. Wt: 189.13 g/mol
InChI Key: HTWJJVKCNUEJAV-UHFFFAOYSA-N
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Description

3-Methyl-5-(trifluoromethyl)picolinaldehyde is an organic compound with the molecular formula C8H6F3NO It is a derivative of picolinaldehyde, characterized by the presence of a trifluoromethyl group at the 5-position and a methyl group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-methylpyridine with trifluoromethylating agents under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-(trifluoromethyl)picolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methyl-5-(trifluoromethyl)picolinaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(trifluoromethyl)picolinaldehyde involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic activity .

Comparison with Similar Compounds

    3-Methyl-5-(trifluoromethyl)pyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    5-Trifluoromethyl-2-pyridinecarboxaldehyde: Similar structure but with different substitution pattern, affecting its reactivity and applications.

    3-Fluoro-5-(trifluoromethyl)picolinaldehyde:

Uniqueness: 3-Methyl-5-(trifluoromethyl)picolinaldehyde is unique due to the combination of its trifluoromethyl and aldehyde functional groups, which confer distinct reactivity and stability. This makes it a versatile compound in various chemical and biological applications .

Properties

IUPAC Name

3-methyl-5-(trifluoromethyl)pyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c1-5-2-6(8(9,10)11)3-12-7(5)4-13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWJJVKCNUEJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856449
Record name 3-Methyl-5-(trifluoromethyl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

780800-84-2
Record name 3-Methyl-5-(trifluoromethyl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of (2,3-dimethyl-5-trifluoromethyl-pyridin-2-yl)-methanol (0.300 g, 1.57 mmol)) and activated MnO2 (1.36 g, 15.6 mmol) in CH2Cl2 (10 mL) was stirred at room temperature overnight. After that period of time the suspension was filtered through a celite cake. the solvent was removed from the filtrate, and the residue was purified on silica gel column (CH2Cl2) to afford 3-methyl-5-trifluoromethyl-pyridine-2-carbaldehyde as a pale yellow liquid (0.180 g, 61%). 1H NMR (CD3Cl) δ 2.73 (s, 3H), 7.87 (s, 1H), 8.90 (s, 1H), 10.23 (s, 1H).
Name
(2,3-dimethyl-5-trifluoromethyl-pyridin-2-yl)-methanol
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.36 g
Type
catalyst
Reaction Step One

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